REACTION_CXSMILES
|
C(O[C:4]([C:6]1[N:7]=[CH:8][S:9][C:10]=1[CH2:11][CH2:12][CH2:13][C:14]([O:16][CH2:17][CH3:18])=[O:15])=[O:5])C.[O-]CC.[Na+]>>[C:14]([CH:13]1[C:4](=[O:5])[C:6]2[N:7]=[CH:8][S:9][C:10]=2[CH2:11][CH2:12]1)([O:16][CH2:17][CH3:18])=[O:15] |f:1.2|
|
Name
|
product
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1N=CSC1CCCC(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The desired product crystallizes from isopropyl oxide
|
Name
|
|
Type
|
|
Smiles
|
C(=O)(OCC)C1CCC2=C(N=CS2)C1=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |